Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride
Description
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 5 with a branched 1-amino-3-methylbutyl group and at position 3 with an ethyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3.ClH/c1-4-15-10(14)8-12-9(16-13-8)7(11)5-6(2)3;/h6-7H,4-5,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCVOTQKCSNJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-90-8 | |
| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1-amino-3-methylbutyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 263.72 g/mol. Its structure features an oxadiazole ring, which is integral to its biological properties. The presence of an amino group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that oxadiazole derivatives can inhibit bacterial growth by disrupting cellular processes. For instance, compounds similar to ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole have shown effectiveness against strains of Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
Anticancer Activity
A significant area of interest is the anticancer potential of ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate. Research on related oxadiazole compounds has revealed promising results in inhibiting cancer cell proliferation. For example, derivatives have been evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) with notable IC50 values indicating their potency .
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate | MCF-7 | TBD |
| Derivative X | A549 | 1.95 |
| Derivative Y | DU-145 | 2.36 |
The mechanisms through which ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key enzymes involved in oxidative stress pathways and cellular signaling processes. Understanding these interactions is vital for elucidating its pharmacodynamics and pharmacokinetics.
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. Some compounds exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The results indicated significant inhibition rates compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride has the following chemical properties:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 227.264 g/mol
- CAS Number : 1803603-90-8
The compound features a heterocyclic oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the 1,2,4-oxadiazole structure have demonstrated activity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 10a | HCT-116 | 13.6 |
| 11a | A549 | 0.11 |
| 11b | MCF-7 | 0.2 |
These compounds exhibit varying degrees of cytotoxicity, with some showing comparable effectiveness to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Oxadiazoles have also been explored for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively. For example, a series of oxadiazole-containing structures were synthesized and tested against common pathogens, revealing promising results in selective toxicity towards bacterial cells compared to normal human cells .
Case Study 1: Synthesis and Evaluation of Antitumor Activity
In a study focused on the synthesis of hybrid compounds involving oxadiazoles and penicillin derivatives, researchers found that these hybrids exhibited enhanced cytotoxicity against cancer cells while maintaining reduced toxicity to normal cells. The study highlighted how structural modifications could lead to improved pharmacological profiles .
Case Study 2: Targeting SARS-CoV-2 Protease
Recent research has investigated the potential of oxadiazole derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. The study synthesized a series of compounds based on the oxadiazole scaffold and evaluated their inhibitory effects on PLpro, indicating a promising avenue for antiviral drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences lie in the substituents at position 5 of the 1,2,4-oxadiazole ring:
| Compound Name | Position 5 Substituent | Position 3 Substituent | Additional Features |
|---|---|---|---|
| Target Compound | 1-amino-3-methylbutyl | Ethyl carboxylate | Branched alkyl-amino group, HCl salt |
| NV848 (N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide) | Methyl | Acetamide | Lacks aromatic/acidic groups |
| NV930 (Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) | Phenyl | Ethyl carboxylate | Aromatic ring, no fluorine |
| NV914 (Fluorinated benzamide derivative) | Perfluorophenyl | Perfluorobenzoyl | Maximized fluorine content |
| EN300-26866305 | 1-aminoethyl | Ethyl carboxylate | Shorter alkyl chain, HCl salt |
| Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | Ethyl | Ethyl carboxylate | Simple alkyl substituent |
The target compound’s bulky, branched aminoalkyl chain distinguishes it from simpler analogs (e.g., NV930, NV848) and fluorinated derivatives (e.g., NV914). This structure may enhance binding to hydrophobic pockets in biological targets compared to phenyl or methyl groups .
Physicochemical Properties
Melting points (MP) and spectral data highlight substituent effects:
| Compound Name | MP (°C) | IR (cm⁻¹) | ^1H NMR Features (δ ppm) |
|---|---|---|---|
| Target Compound | Not reported | Not available | Expected signals: ethyl ester (~1.3–4.3), branched alkyl chain (~1.0–2.5) |
| NV848 | 162–163 | 3254 (N-H), 1695 (C=O) | 2.15 (s, CH₃), 2.60 (s, CH₃) |
| NV930 | 50–52 | 1720 (ester C=O) | 8.22 (d, Ph), 4.55 (q, OCH₂CH₃) |
| EN300-26866305 | Not reported | Not available | Likely similar ester/amine signals |
The target compound’s hydrochloride salt may elevate its MP compared to neutral analogs like NV930. Absence of aromatic protons (unlike NV930) simplifies NMR interpretation .
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step process:
Step 1: Formation of Amidoxime Intermediate
The synthesis begins with the preparation of an amidoxime derivative. This is typically achieved by reacting an appropriate nitrile or carboxylic acid derivative with hydroxylamine hydrochloride under controlled conditions. For example, the aminoalkyl side chain precursor (such as 1-amino-3-methylbutyl moiety) can be introduced via an appropriate amino acid or amine derivative.Step 2: Cyclization to 1,2,4-Oxadiazole Core
The amidoxime intermediate undergoes cyclodehydration or cyclization with a carboxylic acid derivative or its activated form (e.g., acid chloride or ester). This step forms the 1,2,4-oxadiazole ring system. The reaction conditions—such as solvent choice, temperature, and catalysts—are crucial for regioselectivity and yield optimization.Step 3: Esterification and Salt Formation
The carboxylate group is introduced as an ethyl ester, often by esterification of the acid intermediate. Finally, the hydrochloride salt is formed by treatment with hydrochloric acid to yield the stable hydrochloride salt of the compound.
Detailed Preparation Routes
Amidoxime Formation
- React the corresponding nitrile or carboxylic acid derivative of the 1-amino-3-methylbutyl side chain with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine).
- Typical solvents include ethanol, methanol, or water-ethanol mixtures.
- Reaction temperatures range from ambient to reflux conditions, with reaction times varying from several hours to overnight.
Cyclization to 1,2,4-Oxadiazole
- Cyclize the amidoxime intermediate with ethyl chloroformate or ethyl ester derivatives under dehydrating conditions.
- Catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or p-toluenesulfonyl chloride (p-TsCl) can be used to promote cyclization.
- Solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are preferred for their polar aprotic nature, enhancing reaction rates and yields.
- Temperature control is essential; typical reactions proceed at room temperature to moderate heating (25–80 °C).
Formation of Hydrochloride Salt
- The free base of ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate to precipitate the hydrochloride salt.
- This step improves compound stability and solubility for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base | Ethanol, water | 25–80 °C | 70–85 | Reaction time 4–12 h |
| Cyclization to oxadiazole | EDC·HCl or p-TsCl, triethylamine | DMSO, NMP | 25–80 °C | 60–75 | Regioselectivity influenced by R groups |
| Esterification | Ethyl chloroformate or esterification agent | Ethanol or ethyl acetate | Reflux or RT | 75–90 | Purification by recrystallization |
| Salt formation | HCl (gaseous or solution) | Ethanol, ethyl acetate | RT | Quantitative | Enhances stability and handling |
Research Findings and Literature Insights
- The use of amidoximes as key intermediates is well-documented for synthesizing 1,2,4-oxadiazole derivatives, providing regioselective cyclization pathways.
- Cyclization promoted by carbodiimide reagents such as EDC·HCl in polar aprotic solvents yields high purity products with good regioselectivity.
- Alternative cyclization via p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine has been demonstrated to afford the oxadiazole ring efficiently, with the regioselectivity modulated by substituents on the amidoxime.
- Formation of the hydrochloride salt improves the compound's pharmaceutical properties, including solubility and stability, facilitating further biological evaluation.
- The synthetic approach avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and industrial applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Conditions/Notes |
|---|---|---|
| Amidoxime synthesis | Hydroxylamine hydrochloride + nitrile/acid | Base, ethanol/water, 25–80 °C |
| Cyclization to oxadiazole | EDC·HCl or p-TsCl + triethylamine | DMSO or NMP, 25–80 °C |
| Esterification | Ethyl chloroformate or esterification agents | Reflux or room temperature in ethanol |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Room temperature, precipitation |
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Researchers must prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is classified for skin irritation (H315) and serious eye irritation (H319) . Respiratory protection (e.g., NIOSH-approved N95 masks) is advised due to potential respiratory irritation (H335) . Work should be conducted in a fume hood to minimize inhalation risks, and spills should be managed using inert absorbents (e.g., vermiculite) to avoid drainage contamination . Emergency eyewash stations and safety showers must be accessible. Contaminated waste should be disposed via certified hazardous waste services .
Basic: What synthetic routes are reported for preparing derivatives of this compound?
Methodological Answer:
A common approach for analogous 1,2,4-oxadiazole carboxylates involves ester hydrolysis under acidic or basic conditions. For example, ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate was hydrolyzed using NaOH/EtOH to yield the carboxylic acid derivative (94% yield), verified via mass spectrometry (MS) . For the target compound, introducing the 1-amino-3-methylbutyl group may require Boc-protected intermediates (e.g., tert-butoxycarbonylamino-methyl derivatives) followed by deprotection with HCl, as seen in structurally related syntheses . Researchers should validate each step using HPLC or TLC and confirm final structure via H/C NMR and high-resolution MS.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.
- Structural Confirmation :
- NMR : H NMR to verify the ethyl ester (δ ~4.3–4.4 ppm, quartet) and amine protons (δ ~1.5–2.5 ppm). C NMR should confirm the oxadiazole carbonyl (~160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.
Advanced: How should researchers address discrepancies in reported toxicological data?
Methodological Answer:
The Safety Data Sheets (SDS) note gaps in ecotoxicological and chronic toxicity data (e.g., biodegradation, bioaccumulation) . To resolve contradictions:
Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to assess acute toxicity.
Compare results with structurally similar compounds (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) to infer structure-activity relationships .
Perform Ames tests for mutagenicity and OECD Guideline 407 subchronic oral toxicity studies in rodents if preliminary data suggest risks .
Advanced: What strategies can determine unknown physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- logP (Octanol-Water Partition Coefficient) : Use the shake-flask method. Dissolve the compound in a pre-saturated octanol/water mixture, agitate for 24 h, and quantify concentrations via UV spectroscopy .
- Aqueous Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using a saturation shake-flask approach with HPLC quantification .
- Melting Point : Employ differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.
Advanced: How can stability under varying storage conditions be systematically evaluated?
Methodological Answer:
Design an accelerated stability study :
Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (accelerated), and -20°C (control) for 0, 1, 3, and 6 months .
Monitor degradation via:
- HPLC Purity : Track new peaks indicating degradation products.
- Mass Spectrometry : Identify decomposition byproducts (e.g., oxadiazole ring cleavage or ester hydrolysis).
Assess hygroscopicity by measuring weight gain in controlled humidity chambers.
Compare results with the SDS-stated stability under "recommended storage conditions" (dry, inert atmosphere) .
Advanced: What analytical methods can resolve contradictions in environmental fate data?
Methodological Answer:
- Biodegradation : Perform OECD 301F manometric respirometry to measure % theoretical CO evolution over 28 days .
- Soil Mobility : Use column leaching tests with loamy sand and quantify compound migration via LC-MS/MS.
- Bioaccumulation : Calculate the bioconcentration factor (BCF) in zebrafish (Danio rerio) using OECD 305 guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
